![molecular formula C18H22N4O B2595765 4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide CAS No. 439094-48-1](/img/structure/B2595765.png)
4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide
Descripción general
Descripción
4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is a synthetic compound known for its potential applications in medicinal chemistry. It is structurally characterized by the presence of a benzamide core linked to a pyridine ring, which is further substituted with a methylpiperazine moiety. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions involving nitration, reduction, and cyclization.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using 4-methylpiperazine as a reagent.
Coupling with Benzamide: The final step involves coupling the pyridine intermediate with benzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques like crystallization or chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Pharmacological Studies
The compound has been investigated for its role as a potential therapeutic agent in various diseases. Notably, it has shown promise in:
- Cancer Therapy : Research indicates that derivatives of benzamide can act as inhibitors of specific kinases involved in cancer progression. For example, compounds similar to 4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide have been evaluated for their ability to inhibit RET kinase, which is implicated in certain cancers such as medullary thyroid carcinoma and non-small cell lung cancer .
Neuropharmacology
The piperazine component is linked to neuroactive properties, making this compound a candidate for studying neurological disorders. Its interaction with serotonin receptors suggests potential applications in treating anxiety and depression .
Antimicrobial Activity
Preliminary studies have explored the antimicrobial properties of benzamide derivatives, including this compound. It has been tested against various bacterial strains, showing moderate activity that warrants further investigation into its mechanism of action against pathogens .
Study 1: RET Kinase Inhibition
A study conducted by Han et al. (2016) synthesized several benzamide derivatives, including those similar to the target compound, which demonstrated significant inhibition of RET kinase activity in vitro. The findings suggest that these compounds could serve as lead candidates for developing targeted cancer therapies .
Study 2: Neuroactive Properties
In a neuropharmacological assessment, researchers evaluated the effects of compounds related to this compound on serotonin receptor modulation. The results indicated that these compounds could enhance serotonin signaling pathways, presenting a potential avenue for treating mood disorders .
Mecanismo De Acción
The mechanism of action of 4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide involves its interaction with specific molecular targets, such as tyrosine kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby modulating cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Flumatinib: Another tyrosine kinase inhibitor with a similar structure and mechanism of action.
Pyrazinamide Derivatives: Compounds with similar benzamide and piperazine moieties, used in anti-tubercular therapy.
Uniqueness
4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is unique due to its specific substitution pattern and its potential for selective inhibition of certain tyrosine kinases. This selectivity makes it a valuable compound for targeted therapy and research applications.
Actividad Biológica
4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide, a compound with the molecular formula and a molecular weight of 365.48 g/mol, has gained attention in pharmacological research due to its potential biological activities, particularly in cancer treatment and as a kinase inhibitor. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.
The compound features a complex structure with several functional groups that contribute to its biological properties. Below is a summary of its key chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 365.48 g/mol |
Density | 1.1 g/cm³ |
Boiling Point | 478.2 °C |
LogP | 2.11 |
The primary mechanism by which this compound exhibits its biological activity is through the inhibition of specific kinases involved in cancer cell proliferation. It acts similarly to known tyrosine kinase inhibitors (TKIs) such as imatinib and nilotinib, targeting the BCR-ABL fusion protein associated with chronic myeloid leukemia (CML).
Anticancer Activity
Recent studies have demonstrated that this compound displays significant anticancer properties:
- In vitro Studies : The compound has shown promising results in inhibiting the growth of various cancer cell lines, including those expressing BCR-ABL. For instance, IC50 values in K562 cells were reported at approximately 67 nM, indicating potent activity against these cells .
- Selectivity : One of the notable aspects of this compound is its selectivity for cancer cells over normal cells, which minimizes off-target effects and potential side effects .
- Mechanistic Insights : The compound's ability to mimic ATP allows it to effectively bind to the active site of kinases, thereby inhibiting their activity and leading to reduced cell proliferation .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on K562 Cells : A detailed study assessed the effects of this compound on K562 cells, revealing that it induced apoptosis in a dose-dependent manner while sparing normal hematopoietic cells .
- In Vivo Efficacy : In animal models, administration of this compound resulted in significant tumor regression without observable toxicity at therapeutic doses .
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with moderate bioavailability. Its metabolic stability was evaluated in human liver microsomes, showing resistance to rapid metabolism which is advantageous for sustained therapeutic effects .
Propiedades
IUPAC Name |
4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-14-3-5-15(6-4-14)18(23)20-16-7-8-17(19-13-16)22-11-9-21(2)10-12-22/h3-8,13H,9-12H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIOBAGHVFHLMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)N3CCN(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819812 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.